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molecular formula C10H11BrN4O B8730720 4-(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine CAS No. 1380331-16-7

4-(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine

Cat. No. B8730720
M. Wt: 283.12 g/mol
InChI Key: LFKUFXISPMEPFF-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (1 g, 3.61 mmol) and morpholine (10.0 g, 10 ml, 115 mmol) was refluxed for 4 hours under argon atmosphere, the formerly green mixture turning to yellow. The reaction mixture is concentrated to dryness, applied on silica and purified by flash chromatography on a 20 g silica column using heptane/ethyl acetate 10-100% as eluent affording 4-(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)morpholine (367 mg, 35.9%) as a white solid. mp.: 178-9° C. MS: m/z=285.0, 283.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[C:5]2[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][N:4]2[N:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>>[Br:10][C:7]1[CH:8]=[CH:9][N:4]2[N:3]=[C:2]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[N:11]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)Br)=N1
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours under argon atmosphere
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a 20 g silica column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 35.9%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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